3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline
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Overview
Description
3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydride, potassium carbonate), solvents (dichloromethane, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound has been used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
1,2,3-Triazole: Another triazole isomer with applications in drug discovery and materials science.
Triazolo[4,3-a]pyrazine: A related compound with potential anticancer properties.
Uniqueness
3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13ClN4 |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
3-(chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline |
InChI |
InChI=1S/C11H13ClN4/c1-7-2-3-9-8(4-7)5-10-13-14-11(6-12)16(10)15-9/h5,7H,2-4,6H2,1H3 |
InChI Key |
VDKDICKBDYUJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN3C(=NN=C3CCl)C=C2C1 |
Origin of Product |
United States |
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